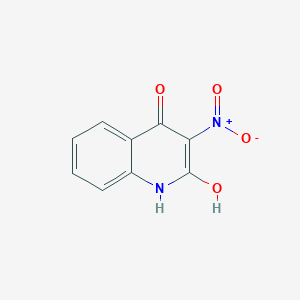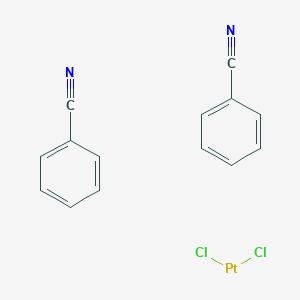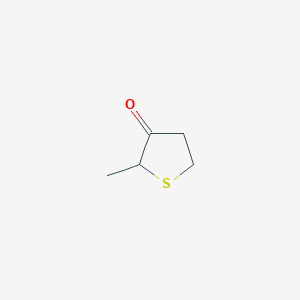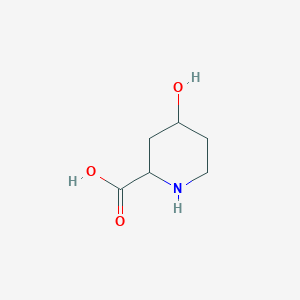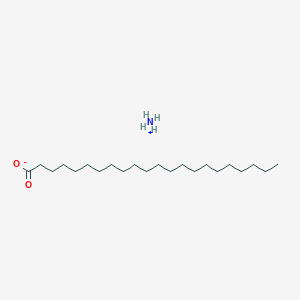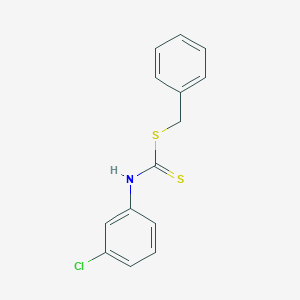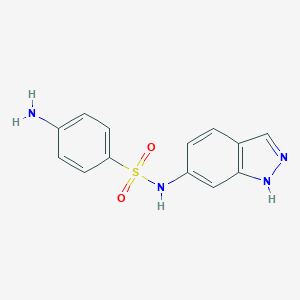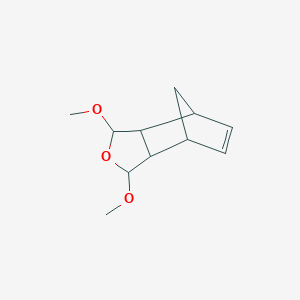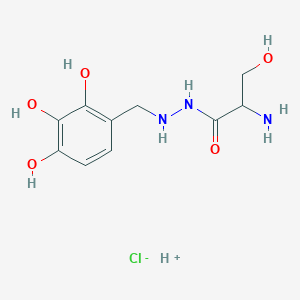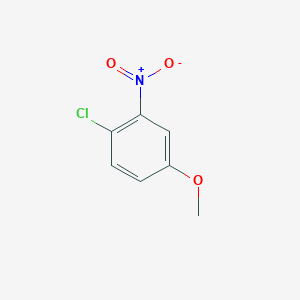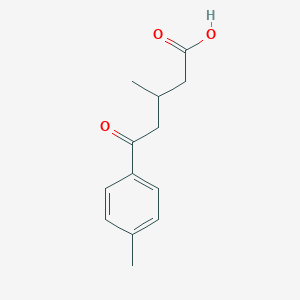
3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid" is a complex organic compound. The focus of the research on this compound encompasses its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- The synthesis of related compounds involves steps like esterification, bromination, and reaction with potassium phthalimide. An example includes the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid (Lin Yuan, 2006).
Molecular Structure Analysis
- The molecular structure of similar compounds is often determined using techniques like single-crystal X-ray structure analysis. This is evident in studies on compounds like W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid (K. Kowalski et al., 2009).
Chemical Reactions and Properties
- The chemical reactions and properties of similar compounds involve interactions like esterification and reactions with amino acids. An example is the transformation of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid into N-succinimidyl ester and its reaction with glycine methyl ester (K. Kowalski et al., 2009).
Physical Properties Analysis
- The physical properties, like the crystalline state and hydrogen bonding patterns, are crucial for understanding the behavior of such compounds. For example, the crystal structure of (2Z,4E)-3-hydroxy-5-phenyl-penta-2,4-dienonic acid methyl ester provides insights into its physical properties (C. Mamat et al., 2008).
Chemical Properties Analysis
- The chemical properties can include spectroscopic evaluations, as seen in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, which involved FT-IR and NMR spectroscopy (Ö. Tamer et al., 2015).
Applications De Recherche Scientifique
For example, isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Imidazole Containing Compounds : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
-
5-Methyl-3-phenylisoxazole-4-carboxylic Acid : This compound was used in the preparation of intermediates for the synthesis of penicillin . It was also used for acylation during solid support synthesis of the isoxazolopyridone derivatives .
-
1,2,4-Triazole-Containing Compounds : Triazole is a heterocyclic compound containing three nitrogen atoms in a five-membered ring . It operates as isosteres of amide, ester, and carboxylic acid . There are two possible isomers of triazole, namely, 1,2,3 and 1,2,4-triazoles .
-
Imidazole Containing Compounds : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
-
5-Methyl-3-phenylisoxazole-4-carboxylic Acid : This compound was used in the preparation of intermediates for the synthesis of penicillin . It was also used for acylation during solid support synthesis of the isoxazolopyridone derivatives .
-
1,2,4-Triazole-Containing Compounds : Triazole is a heterocyclic compound containing three nitrogen atoms in a five-membered ring . It operates as isosteres of amide, ester, and carboxylic acid . There are two possible isomers of triazole, namely, 1,2,3 and 1,2,4-triazoles .
Safety And Hazards
This involves understanding the toxicological effects of the compound and precautions needed to handle it safely.
Orientations Futures
This involves identifying potential areas of future research, such as new synthetic routes, applications, etc.
Propriétés
IUPAC Name |
3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-3-5-11(6-4-9)12(14)7-10(2)8-13(15)16/h3-6,10H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLVSLHVOQLTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374982 |
Source


|
| Record name | 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid | |
CAS RN |
14618-94-1 |
Source


|
| Record name | 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

